![molecular formula C10H15ClN2O B2917264 2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine CAS No. 1250652-63-1](/img/structure/B2917264.png)
2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine
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Overview
Description
2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is a pyrimidine derivative that is commonly used as a building block in the synthesis of various biologically active molecules.
Scientific Research Applications
Spin Interaction in Zinc Complexes
Research has explored the spin interaction in octahedral zinc complexes involving Schiff and Mannich bases, including compounds related to "2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine." These studies have shown the potential of such compounds in understanding the oxidative processes and magnetic properties of zinc-coordinated compounds, offering insights into their electronic structures and potential applications in materials science (Orio et al., 2010).
Synthesis and Characterization of Pyrimidine Derivatives
Research on the synthesis of new pyrimidine derivatives, including those related to "2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine," has been significant. These studies focus on the development of new synthetic pathways, characterizing the structural and electronic properties of the pyrimidine ring, and exploring potential applications in pharmaceuticals and materials science (Kim et al., 1996).
Antiviral Activity of Pyrimidine Derivatives
The antiviral activity of pyrimidine derivatives, particularly those substituted at specific positions, has been a subject of interest. These compounds have shown promise in inhibiting retrovirus replication, suggesting potential applications in developing new antiviral drugs (Hocková et al., 2003).
Stannylation and Cross-Couplings in Pyrimidines
Studies on the stannylation reactions and cross-couplings of pyrimidines have opened new avenues for the functionalization of pyrimidine rings, including compounds similar to "2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine." These reactions are crucial for creating complex organic molecules with potential applications in organic synthesis and drug development (Majeed et al., 1989).
Molecular Design of Spin-Labeled Nucleosides
The molecular design of spin-labeled nucleosides incorporating pyrimidine derivatives has been explored for their stability and behavior on nucleobases. This research has implications for the development of novel spin-labeled compounds for use in NMR spectroscopy and molecular imaging (Aso et al., 2001).
Synthesis of Low Dielectric Constant Materials
Research on the synthesis of new polyimides containing pyrimidine units, such as "2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine," has shown potential applications in creating materials with low dielectric constants. These materials are crucial for the electronics industry, particularly in developing more efficient and smaller electronic devices (Chern & Tsai, 2008).
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially affect the pathways involving carbon–carbon bond formation .
Result of Action
In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of new carbon–carbon bonds .
Action Environment
It is known that the success of sm cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
2-tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-10(2,3)9-12-7(6-14-4)5-8(11)13-9/h5H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNQUPSDOKLAMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=N1)Cl)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine |
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